molecular formula C11H18O2 B143592 2,4-Decadienoic acid, methyl ester, (2E,4E)- CAS No. 4493-42-9

2,4-Decadienoic acid, methyl ester, (2E,4E)-

Cat. No.: B143592
CAS No.: 4493-42-9
M. Wt: 182.26 g/mol
InChI Key: SFHSEXGIVSBRRK-UHFFFAOYSA-N
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Description

Methyl 2E, 4Z-decadienoate, also known as methyl 2E, 4Z-decadienoic acid or fema 3859, belongs to the class of organic compounds known as fatty acid esters. These are carboxylic ester derivatives of a fatty acid. Methyl 2E, 4Z-decadienoate is considered to be a practically insoluble (in water) and relatively neutral molecule. Methyl 2E, 4Z-decadienoate has been primarily detected in urine. Within the cell, methyl 2E, 4Z-decadienoate is primarily located in the membrane (predicted from logP) and cytoplasm. Methyl 2E, 4Z-decadienoate is a fruity, pear, and waxy tasting compound that can be found in fruits and pomes. This makes methyl 2E, 4Z-decadienoate a potential biomarker for the consumption of these food products.

Properties

CAS No.

4493-42-9

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

IUPAC Name

methyl deca-2,4-dienoate

InChI

InChI=1S/C11H18O2/c1-3-4-5-6-7-8-9-10-11(12)13-2/h7-10H,3-6H2,1-2H3

InChI Key

SFHSEXGIVSBRRK-UHFFFAOYSA-N

Isomeric SMILES

CCCCC/C=C/C=C\C(=O)OC

SMILES

CCCCCC=CC=CC(=O)OC

Canonical SMILES

CCCCCC=CC=CC(=O)OC

density

0.917-0.923

4493-42-9

physical_description

Clear, yellowish liquid;  light fatty note

solubility

not soluble in water
soluble (in ethanol)

Synonyms

(E,Z)-2,4-Decadienoic Acid Methyl Ester;  Methyl (2E,4Z)-2,4-Decadienoate;  Methyl (2E,4Z)-2,4-Decadienoate;  Methyl (E,Z)-2,4-Decadienoate;  Methyl 2-trans-4-cis-Decadienoate;  Methyl 2E,4Z-Decadienoate;  Methyl trans-2,cis-4-Decadienoate; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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